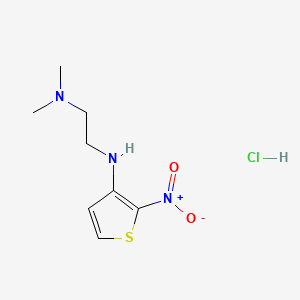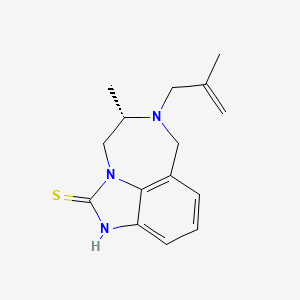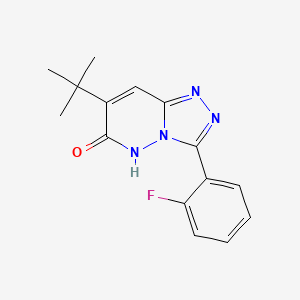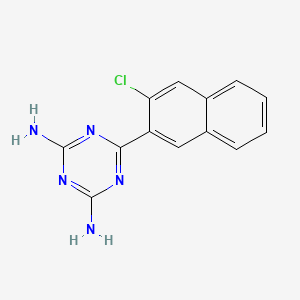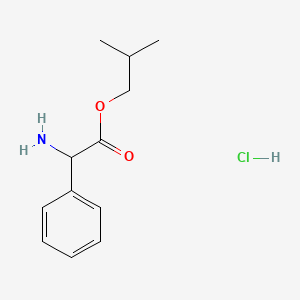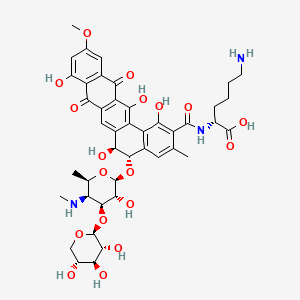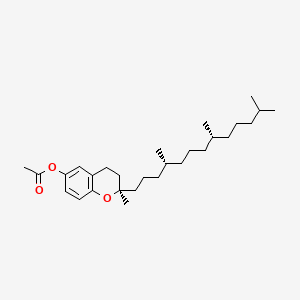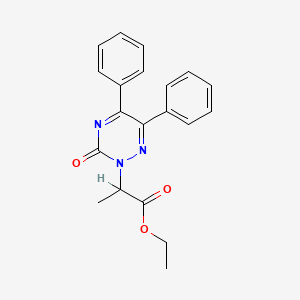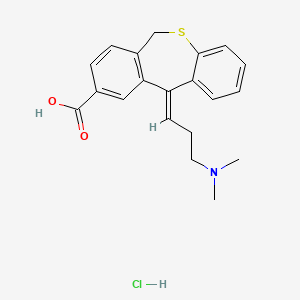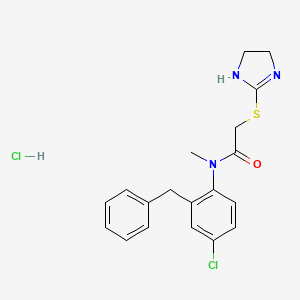
Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl ring, an imidazole moiety, and a thioether linkage, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Chlorinated Phenyl Ring: This step may involve chlorination of a phenyl ring using reagents like chlorine gas or thionyl chloride.
Introduction of the Benzyl Group: The phenyl ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Thioether Linkage Formation: The thioether linkage can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Final Coupling and Methylation: The final product is obtained by coupling the intermediate compounds and methylating the amide nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the chlorinated phenyl ring, leading to dechlorination or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals or materials.
作用機序
The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions, which could inhibit metalloprotein enzymes. The chlorinated phenyl ring may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
- Acetamide, N-(2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
Uniqueness
The unique combination of a chlorinated phenyl ring, benzyl group, and imidazole moiety in this compound distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in related compounds.
特性
CAS番号 |
128433-31-8 |
|---|---|
分子式 |
C19H21Cl2N3OS |
分子量 |
410.4 g/mol |
IUPAC名 |
N-(2-benzyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-23(18(24)13-25-19-21-9-10-22-19)17-8-7-16(20)12-15(17)11-14-5-3-2-4-6-14;/h2-8,12H,9-11,13H2,1H3,(H,21,22);1H |
InChIキー |
ISYVUKBRKLDGES-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)CC2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)

